Cas no 1501535-90-5 (3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine)
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanamine, 5-chloro-β,β-dimethyl-2-nitro-
- 3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine
- CS-0285645
- AKOS018136677
- 1501535-90-5
- EN300-1964697
-
- Inchi: 1S/C11H15ClN2O2/c1-11(2,7-13)6-8-5-9(12)3-4-10(8)14(15)16/h3-5H,6-7,13H2,1-2H3
- InChI Key: FBPTXKKMQXAGCP-UHFFFAOYSA-N
- SMILES: C1(CC(C)(C)CN)=CC(Cl)=CC=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 242.0822054g/mol
- Monoisotopic Mass: 242.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Density: 1.217±0.06 g/cm3(Predicted)
- Boiling Point: 338.6±32.0 °C(Predicted)
- pka: 10.01±0.15(Predicted)
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964697-0.05g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 0.05g |
$900.0 | 2023-09-17 | ||
| Enamine | EN300-1964697-0.1g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 0.1g |
$943.0 | 2023-09-17 | ||
| Enamine | EN300-1964697-0.25g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 0.25g |
$985.0 | 2023-09-17 | ||
| Enamine | EN300-1964697-0.5g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 0.5g |
$1027.0 | 2023-09-17 | ||
| Enamine | EN300-1964697-1.0g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1964697-2.5g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 2.5g |
$2100.0 | 2023-09-17 | ||
| Enamine | EN300-1964697-5.0g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1964697-10.0g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1964697-1g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 1g |
$1070.0 | 2023-09-17 | ||
| Enamine | EN300-1964697-5g |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
1501535-90-5 | 5g |
$3105.0 | 2023-09-17 |
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine
Professional Introduction to 3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine (CAS No. 1501535-90-5)
3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1501535-90-5, represents a critical intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both chloro and nitro substituents on a phenyl ring, make it a versatile building block for further chemical modifications and functionalization.
The< strong>5-chloro-2-nitrophenyl moiety is particularly noteworthy due to its ability to participate in various chemical reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and hydrogenation processes. These reactions are fundamental in the development of novel pharmaceutical agents, where precise control over molecular structure is essential for achieving desired biological activity. The< strong>2,2-dimethylpropan-1-amine side chain provides steric hindrance and enhances the compound's solubility in organic solvents, making it an attractive candidate for further synthetic applications.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting complex diseases such as cancer, inflammation, and neurological disorders. The< strong>3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine has emerged as a key intermediate in several drug discovery programs due to its structural versatility and reactivity. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors, which are crucial in treating various forms of cancer. The< strong>chloro and< strong>nitro groups serve as handles for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.
The< strong>CAS No. 1501535-90-5 identification ensures that researchers can reliably source and utilize this compound in their experiments. Its synthesis involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify the structural integrity of the final product.
The pharmaceutical industry has shown particular interest in derivatives of< strong>3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine due to their potential therapeutic benefits. For example, studies have demonstrated that certain analogs exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The< strong>dimethylpropan-1-amine moiety contributes to the compound's bioavailability by enhancing its ability to cross cell membranes, thereby improving drug delivery efficiency.
The development of new synthetic methodologies for< strong>CAS No. 1501535-90-5< strong>-derived compounds continues to be an active area of research. Innovations in catalytic systems and green chemistry principles have enabled more efficient and environmentally friendly synthesis routes. These advancements not only reduce costs but also minimize waste generation, aligning with global efforts toward sustainable pharmaceutical manufacturing.
In conclusion, 3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine represents a valuable asset in modern drug discovery and development. Its unique structural features and reactivity make it a versatile intermediate for synthesizing biologically active molecules with potential therapeutic applications across multiple disease areas. As research progresses, further insights into its chemical behavior and biological effects will continue to drive innovation in medicinal chemistry.
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